Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate
Description
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate is a six-membered oxygen-containing heterocyclic compound featuring two ester groups at positions 2 and 5. The "3,6-dihydro" designation indicates partial unsaturation, with conjugated double bonds likely at positions 3 and 6, contributing to its electronic delocalization. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions or as a precursor for functionalized heterocycles in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate |
InChI |
InChI=1S/C9H12O5/c1-12-8(10)6-3-4-7(14-5-6)9(11)13-2/h3,7H,4-5H2,1-2H3 |
InChI Key |
SYXUQKLQNXSTOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=C(CO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach via Dihydropyran Derivatives and Methyl Chloroformate
One commonly reported method involves the reaction of dihydropyran derivatives with methyl chloroformate under controlled conditions, often catalyzed to achieve regioselectivity and high yield. This method exploits the nucleophilic sites on the dihydropyran ring to introduce ester functionalities selectively at the 2 and 5 positions, resulting in the dimethyl ester product.
-
- Catalyst: Typically Lewis acids or base catalysts to promote regioselective esterification.
- Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran are preferred.
- Temperature: Controlled to avoid side reactions, often room temperature to mild heating.
-
- High regioselectivity.
- Moderate to high yields.
- Straightforward purification due to defined substitution pattern.
This approach is widely used in research laboratories for synthesizing the compound as a key intermediate.
Hantzsch-Type Condensation Leading to Pyran Derivatives
Although the classical Hantzsch reaction is known for synthesizing 1,4-dihydropyridines, modifications and specific substrates can lead to pyran ring formation, including substituted derivatives structurally related to this compound.
-
- Reactants: Methyl-3-aminocrotonate and substituted benzaldehydes under reflux in isopropanol.
- Mechanism: Initial nucleophilic attack, followed by dehydration and Michael addition, leading to cyclization forming the pyran ring instead of dihydropyridine.
- Outcome: Formation of pyran derivatives with ester groups at defined positions.
-
- The reaction outcome is sensitive to substituent position on the benzaldehyde (e.g., ortho-methoxybenzaldehyde favors pyran formation).
- Purity of methyl-3-aminocrotonate significantly affects yield (up to 51% reported).
- Reaction time ranges around 22-84 hours, depending on conditions.
-
- Longer reaction times.
- Moderate yields.
- Formation of side products depending on substituents.
This method highlights the synthetic flexibility to access pyran derivatives closely related to this compound through condensation and cyclization strategies.
Multi-Step Industrial Synthesis via 3-(Benzyloxy)propionic Acid
A patented industrially viable method for synthesizing 5,6-dihydro-2H-pyran-2-one, a closely related pyran derivative, provides insight into scalable preparation routes that can be adapted for this compound.
-
- Chlorination: 3-(Benzyloxy)propionic acid undergoes acylation with an acylation reagent under nitrogen protection in solvents like dichloromethane or toluene.
- Condensation: The resulting intermediate reacts with 2,2-dimethyl-1,3-dioxane-4,6-diketone and pyridine in solvents such as dichloromethane or tetrahydrofuran.
- Hydrogenation: Catalytic hydrogenation using palladium on carbon (5-15% catalyst loading) under 1-20 atm hydrogen pressure at 30-60 °C.
- Cyclization and Elimination: Heating with p-toluenesulfonic acid in benzene or toluene at 80-120 °C to yield the final pyran product.
-
- Total yield reported at 51%, significantly higher than traditional routes (~10%).
- Cost-effective due to inexpensive starting materials.
- Environmentally friendly with reduced chromium waste compared to older methods.
- Suitable for industrial scale-up due to mild conditions and straightforward operations.
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Pressure (atm) | Catalyst Loading (%) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-(Benzyloxy)propionic acid + acylation reagent | Dichloromethane, toluene | 0 (ice bath) → RT | Atmospheric | N/A | Intermediate 1 obtained |
| 2 | Intermediate 1 + 2,2-dimethyl-1,3-dioxane-4,6-diketone + pyridine | Dichloromethane, THF | RT | Atmospheric | N/A | Intermediate 2 obtained (186 g) |
| 3 | Intermediate 2 + Pd/C + H2 | THF, ethyl acetate | 30-60 | 1-20 | 5-15 | Intermediate 3 obtained |
| 4 | Intermediate 3 + p-toluenesulfonic acid | Benzene, toluene | 80-120 | Atmospheric | N/A | Final product obtained |
This stepwise method represents a robust and scalable preparation process, adaptable for this compound or related pyran esters.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. It can act as a precursor to reactive intermediates that participate in further chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate and related compounds:
Key Observations:
Ester Group Variations: The diethyl ester analog (C₁₁H₁₆O₆) has higher molecular weight and likely lower polarity compared to the dimethyl variant due to elongated alkyl chains, affecting solubility and volatility .
Heterocycle Core Differences :
- Pyridazine derivatives (e.g., dimethyl 3,6-diphenylpyridazine-4,5-dicarboxylate) contain two nitrogen atoms, enhancing electron deficiency and reactivity in Diels-Alder reactions compared to the oxygen-based pyran system .
- Dihydropyridine analogs (e.g., compound from ) are nitrogen-containing and often basic, making them suitable for protonation-dependent applications in medicinal chemistry .
Methyl/ethyl esters in the pyran derivatives are electron-withdrawing, activating the heterocycle for nucleophilic attacks or ring-opening reactions .
Physicochemical and Application Comparisons
- Solubility and Stability :
- The dimethyl pyran ester’s compact structure may enhance solubility in polar aprotic solvents compared to bulkier diethyl or phenyl-substituted analogs.
- Pyridazine derivatives (e.g., ) are less common in industrial applications due to synthetic complexity but are valuable in academic studies of electron-deficient systems .
- Crystallinity: The dihydropyridine derivative () was studied for its crystal structure, revealing planar geometry stabilized by hydrogen bonding—a feature less pronounced in ester-only pyran systems .
Biological Activity
Dimethyl 3,6-dihydro-2H-pyran-2,5-dicarboxylate (DMDHP) is a compound that has garnered interest due to its potential biological activities. This article explores the biological properties of DMDHP, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
DMDHP can be synthesized through various methods, including the Hantzsch reaction, which involves the condensation of methyl-3-aminocrotonate with benzaldehydes. The reaction conditions significantly affect the yield and purity of the resulting product. For instance, using different substituents on the benzaldehyde can lead to variations in reaction time and product structure .
Mechanisms of Biological Activity
Research indicates that DMDHP exhibits several biological activities:
- Neuroprotective Effects : DMDHP has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). Compounds containing the pyran unit have been reported to inhibit amyloid-beta aggregation and cholinesterase enzymes, which are crucial in AD pathology .
- Antioxidant Properties : The compound's structure allows it to act as a metal chelator, reducing oxidative stress by binding metal ions that contribute to cellular damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
- Anti-inflammatory Effects : DMDHP has been associated with reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions .
In Vitro Studies
In vitro studies have demonstrated that DMDHP and related compounds possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .
Case Study: Alzheimer's Disease
A specific case study investigated the effects of DMDHP on neuronal cells exposed to amyloid-beta peptides. The results indicated that treatment with DMDHP led to a decrease in cell death and an increase in cell viability compared to untreated controls. This suggests that DMDHP may protect neurons from amyloid-beta-induced toxicity .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing Dimethyl 3,6-Dihydro-2H-pyran-2,5-dicarboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using diols and dicarboxylic acid derivatives. Reflux conditions in ethanol (70–80°C) with catalytic acid (e.g., p-toluenesulfonic acid) are commonly employed, achieving yields up to 85% . Design of Experiments (DoE) approaches, such as factorial designs, are recommended to optimize variables like temperature, solvent polarity, and catalyst loading .
Q. How is the structural characterization of this compound performed to confirm its purity and configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using instruments like Bruker APEX2 and SAINT-Plus is critical for determining crystal packing and stereochemistry . Complementary techniques include H/C NMR for functional group verification and FT-IR spectroscopy to confirm ester carbonyl stretches (~1700–1750 cm) . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : While direct bioactivity data for this pyran derivative is limited, structurally related pyrrole dicarboxylates show antimicrobial and anti-inflammatory properties. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against E. coli and S. aureus) .
- Anti-inflammatory : ELISA-based quantification of TNF-α/IL-6 suppression in macrophage models .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved reactivity or selectivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization reactions. Software like Gaussian or ORCA models electron density distributions, while machine learning algorithms (e.g., ICReDD’s workflow) screen reaction pathways to prioritize high-yield conditions . Molecular docking (AutoDock Vina) identifies potential binding motifs for bioactivity optimization .
Q. How should researchers address contradictions in yield data across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from heterogeneous vs. homogeneous catalysis or solvent polarity effects. For example, bromination in acetic acid (38–45°C) yields variable results due to incomplete dihydroxy intermediate conversion . Systematic comparison using kinetic studies (e.g., in situ IR monitoring) and control experiments (e.g., reagent purity checks) isolates critical variables .
Q. What role do heterogeneous catalysts play in improving the sustainability of its synthesis?
- Methodological Answer : Solid acid catalysts (e.g., zeolites or sulfonated carbon) reduce waste by enabling recyclability and milder conditions. For instance, replacing HSO with Amberlyst-15 in esterification steps minimizes aqueous workup requirements. Lifecycle assessment (LCA) tools quantify environmental impact reductions .
Q. How can synergistic effects between this compound and other bioactive agents be systematically evaluated?
- Methodological Answer : Isobologram analysis or Chou-Talalay combination index (CI) models assess synergism in antimicrobial or anticancer studies. For example, co-administering with β-lactam antibiotics may enhance efficacy against resistant strains . Dose-response matrices (e.g., 8×8 concentration grids) are analyzed using CompuSyn software .
Q. What strategies ensure stability during long-term storage or under extreme experimental conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Argon-atmosphere storage at –20°C in amber vials prevents oxidation of the dihydropyran ring. Lyophilization is advised for aqueous solubility challenges .
Q. How can green chemistry principles be applied to scale up its synthesis without compromising yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
